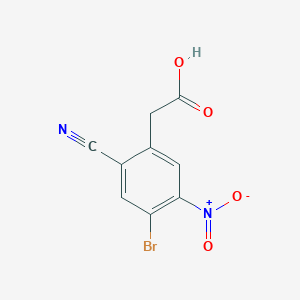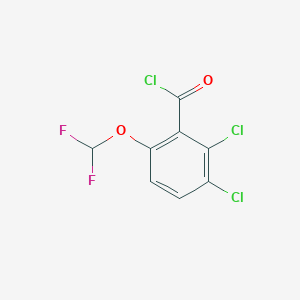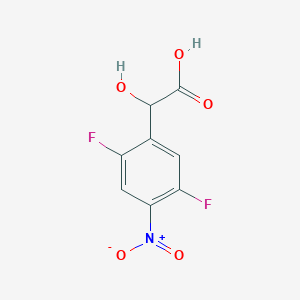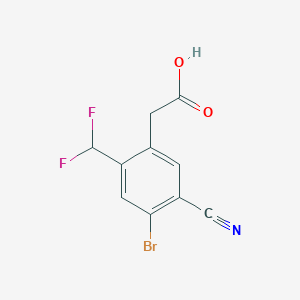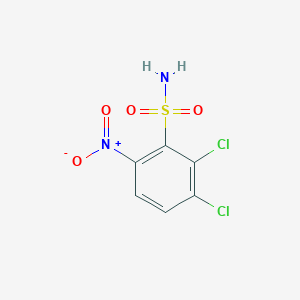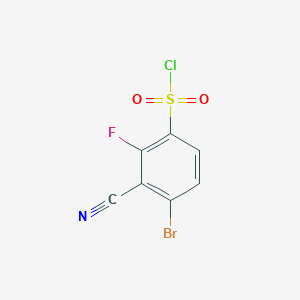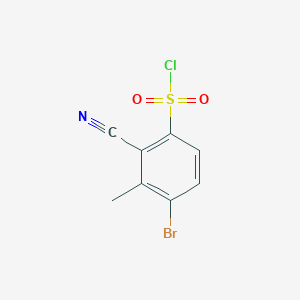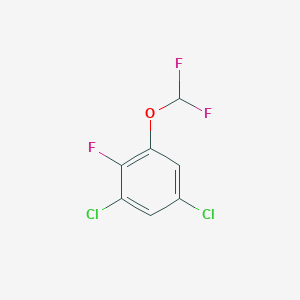
2-((3-(3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル)-1,2,4-オキサジアゾール-5-イル)オキシ)酢酸メチル
説明
Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate is a useful research compound. Its molecular formula is C11H7ClF3N3O4 and its molecular weight is 337.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
FDA承認のトリフルオロメチル基含有薬
トリフルオロメチル (TFM、-CF3) 基は、FDA承認薬の多くに見られる共通の特徴です . フッ素原子とトリフルオロメチル基のユニークな特性は、これらの薬剤の薬理学的活性に大きな影響を与える可能性があります . したがって、"2-((3-(3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル)-1,2,4-オキサジアゾール-5-イル)オキシ)酢酸メチル"は、新しい医薬品開発に役立つ可能性があります。
農薬用途
トリフルオロメチルピリジン (TFMP) は、対象化合物の構造と類似しており、農薬業界で広く使用されています . それらは、作物を害虫から保護するために使用されます . 構造類似性から、"2-((3-(3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル)-1,2,4-オキサジアゾール-5-イル)オキシ)酢酸メチル"は、同様の用途を有する可能性があります。
その他の化合物の合成
この化合物は、他の化合物の合成における中間体として使用できる可能性があります . たとえば、2-クロロ-5-メチルピリジンまたは2-クロロ-5-(クロロメチル)ピリジンを液相条件下で塩素化すると、中間体2,3-ジクロロ-5-(トリクロロメチル)ピリジン (2,3,5-DCTC) が得られます。続いて、2,3,5-DCTC を気相フッ素化すると .
殺菌剤の開発
一連のピリミジンアミン誘導体は、ピリミジフェンをテンプレートとして、生体等価性に従って設計および合成されました . 新しい化合物は、優れた殺菌活性を示しました . 構造類似性から、"2-((3-(3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル)-1,2,4-オキサジアゾール-5-イル)オキシ)酢酸メチル"は、新しい殺菌剤の開発に使用できる可能性があります。
獣医用途
ヒト医薬における可能性と同様に、この化合物は獣医分野でも応用が見られる可能性があります . いくつかのTFMP誘導体は、製薬および獣医業界で使用されています .
フッ素化有機化学物質の開発
フッ素化有機化学物質の開発は、ますます重要な研究トピックになっています . 過去20年間で発売された農薬の50%以上がフッ素化されています . したがって、"2-((3-(3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル)-1,2,4-オキサジアゾール-5-イル)オキシ)酢酸メチル"は、新しいフッ素化有機化学物質の開発に使用できる可能性があります。
生化学分析
Biochemical Properties
Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit acetyl-CoA carboxylase (EC 6.4.1.2), an enzyme crucial for fatty acid biosynthesis . This interaction suggests its potential use as an agrochemical or pharmaceutical agent.
Cellular Effects
Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on acetyl-CoA carboxylase inhibition can lead to alterations in lipid metabolism, affecting cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By inhibiting acetyl-CoA carboxylase, the compound disrupts fatty acid biosynthesis, leading to reduced lipid accumulation and altered metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its degradation products may have different biochemical activities .
Dosage Effects in Animal Models
The effects of Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetyl-CoA carboxylase without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in lipid metabolism and potential organ damage .
Metabolic Pathways
Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate is involved in metabolic pathways related to fatty acid biosynthesis. It interacts with enzymes such as acetyl-CoA carboxylase, leading to changes in metabolic flux and metabolite levels. The compound’s inhibition of this enzyme results in reduced fatty acid production and altered energy metabolism .
Transport and Distribution
Within cells and tissues, Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall biochemical activity .
Subcellular Localization
The subcellular localization of Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
methyl 2-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]oxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O4/c1-20-7(19)4-21-10-17-9(18-22-10)8-6(12)2-5(3-16-8)11(13,14)15/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKJLXYIDHGUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=NC(=NO1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



